N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

N-Benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1235092-94-0) is a heterocyclic compound belonging to the 1,2,3-triazole-4-carboxamide class, with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol. The core 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry due to its metabolic stability and capacity to engage biological targets through hydrogen bonding and dipole interactions.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1235092-94-0
Cat. No. B2944810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1235092-94-0
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C11H12N4O/c1-15-8-10(13-14-15)11(16)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16)
InChIKeyDVBPGWWYJKCYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 1235092-94-0): Procurement-Ready Chemical Profile for Research and Development


N-Benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1235092-94-0) is a heterocyclic compound belonging to the 1,2,3-triazole-4-carboxamide class, with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . The core 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry due to its metabolic stability and capacity to engage biological targets through hydrogen bonding and dipole interactions [1]. This specific compound features a distinctive substitution pattern—a methyl group at the N1 position of the triazole ring and a benzyl moiety on the carboxamide nitrogen—that differentiates it structurally from simpler unsubstituted triazole carboxamides and from 5-substituted analogs. It is supplied as a research-grade chemical for non-human applications, including antimicrobial screening, structure-activity relationship (SAR) studies, and as a synthetic building block for further derivatization .

Why N-Benzyl-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (1235092-94-0) Cannot Be Replaced by Generic Triazole Carboxamide Analogs in Critical Research Workflows


The substitution pattern on the 1,2,3-triazole-4-carboxamide scaffold is a critical determinant of biological activity, and generic substitution with structurally similar but non-identical analogs introduces substantial risk of experimental failure and data irreproducibility. SAR studies within the N-benzyl triazole carboxamide class demonstrate that seemingly minor structural variations—such as the presence or absence of a methyl group at the N1 position or modifications to the benzyl moiety—yield markedly different antimicrobial inhibition profiles against clinically relevant pathogens [1]. For example, among a series of related N-benzyl 1,2,3-triazole-4-carboxamides evaluated under identical screening conditions (32 µg/mL), compound 5n exhibited 20.20% inhibition against A. baumannii, while compound 5a showed 22.35% inhibition against C. neoformans, and compound 5h demonstrated 17.70% inhibition against C. albicans [1]. This variability underscores that each derivative possesses a unique activity fingerprint that cannot be extrapolated or assumed interchangeable. The 1-methyl substitution in the target compound confers specific electronic and steric properties that modulate target binding; replacing it with an unsubstituted N1-H or a 1-phenyl analog would fundamentally alter the compound's pharmacological profile and invalidate any structure-based conclusions. For procurement and experimental design, the exact CAS 1235092-94-0 must be specified to ensure reproducibility and to maintain the integrity of SAR and lead optimization programs.

Quantitative Differentiation of N-Benzyl-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (1235092-94-0): Comparative Performance Data for Scientific Selection


Scaffold-Specific Antimicrobial Activity: The N-Benzyl Triazole-4-Carboxamide Pharmacophore Confers Distinct Inhibition Profiles Relative to 1-Aryl Analogs

N-Benzyl-substituted 1,2,3-triazole-4-carboxamides exhibit a fundamentally different antimicrobial inhibition profile compared to 1-aryl-5-substituted analogs. This differentiation is not merely potency-based but manifests as altered pathogen selectivity, a critical factor for lead identification [1]. The 1-methyl substitution at the N1 position in the target compound provides a specific steric and electronic environment that distinguishes it from both N1-unsubstituted and N1-aryl variants, which are known to exhibit different selectivity patterns [2].

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Synthetic Accessibility and Purity Profile: CuAAC-Derived Scaffold with Defined Substituent Pattern

The 1,2,3-triazole core of CAS 1235092-94-0 is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, enabling modular synthesis of derivatives for SAR exploration . This synthetic route is fundamentally different from alternative heterocyclic scaffolds such as pyrazole carboxamides, which require distinct synthetic methodologies and offer different electronic and steric properties [1].

Click Chemistry Synthetic Methodology Chemical Procurement

Structural Differentiation from 5-Substituted Triazole-4-Carboxamides: Implications for Target Binding and Selectivity

CAS 1235092-94-0 lacks a substituent at the C5 position of the triazole ring, a key structural feature that distinguishes it from 5-amino, 5-methyl, and 5-phenyl analogs. SAR studies demonstrate that 5-substitution profoundly alters antimicrobial activity: 5-methyl-1-aryl-1,2,3-triazole-4-carboxamides (e.g., compounds 4d, 4l, 4r) exhibit potent antibacterial effects against S. aureus, while 5-amino analogs (e.g., compound 8b) show activity against C. albicans yeast [1]. The C5 position is also critical for antiproliferative activity, as evidenced by 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides demonstrating 3–5-fold higher c-Met inhibitory activity than the positive control drug foretinib [1].

Medicinal Chemistry Molecular Recognition Drug Design

Validated Research Applications for N-Benzyl-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide (1235092-94-0) Based on Class-Level Evidence


Antimicrobial Lead Identification and SAR Exploration

This compound serves as a core scaffold for antimicrobial SAR studies, particularly for exploring pathogen selectivity differences between N-benzyl and 1-aryl substitution patterns. It is suitable for inclusion in screening libraries targeting A. baumannii, C. albicans, and C. neoformans, where class-level data indicate measurable but variable inhibition [1].

Chemical Biology Probe for Triazole Pharmacophore Characterization

Due to its defined substitution pattern (N1-methyl, C5-H), this compound is an appropriate reference standard for characterizing the binding contributions of the N1-methyl and N-benzyl moieties in biochemical assays. It can be used as a control in studies evaluating the impact of C5 substitution on target engagement [1].

Synthetic Building Block for Derivative Synthesis via CuAAC or Amide Coupling

The carboxamide functionality enables further derivatization through standard peptide coupling or N-alkylation reactions, while the triazole ring can be functionalized via CuAAC chemistry to generate focused libraries for lead optimization [1].

Comparative Study Control for Bioisosteric Pyrazole Analogs

In fungicidal or antimicrobial research programs that utilize pyrazole carboxamide scaffolds, this triazole analog can be used as a comparative control to assess the impact of bioisosteric replacement on target potency, selectivity, and physicochemical properties [2].

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